molecular formula C18H14FN3O3 B2437463 3-cyclopropaneamido-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 946246-79-3

3-cyclopropaneamido-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2437463
CAS No.: 946246-79-3
M. Wt: 339.326
InChI Key: UEAPGYGNQZGWEG-UHFFFAOYSA-N
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Description

3-cyclopropaneamido-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of furo[3,2-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropaneamido-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions. One common method includes the use of gold, palladium, and phosphoric acid as catalysts in a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . This method allows for the construction of diverse furo[3,2-b]pyridine derivatives with good yields and selectivities.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing environmental impact and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropaneamido-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

3-cyclopropaneamido-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopropaneamido-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropaneamido-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide stands out due to its specific functional groups and the potential for diverse chemical modifications. Its unique structure allows for a wide range of applications in various scientific fields.

Properties

IUPAC Name

3-(cyclopropanecarbonylamino)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3/c19-11-5-7-12(8-6-11)21-18(24)16-15(22-17(23)10-3-4-10)14-13(25-16)2-1-9-20-14/h1-2,5-10H,3-4H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAPGYGNQZGWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(OC3=C2N=CC=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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